molecular formula C10H19BrO B15309639 1-(Bromomethyl)-1-isobutoxycyclopentane

1-(Bromomethyl)-1-isobutoxycyclopentane

Cat. No.: B15309639
M. Wt: 235.16 g/mol
InChI Key: JRDPHKWWNYEXDB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-isobutoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and an isobutoxy group

Preparation Methods

The synthesis of 1-(Bromomethyl)-1-isobutoxycyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclopentane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-1-isobutoxycyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield the corresponding methoxy derivative.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, under anhydrous conditions.

Major products formed from these reactions include substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

1-(Bromomethyl)-1-isobutoxycyclopentane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and oxidation reactions.

    Biology: The compound can be used to modify biomolecules through alkylation reactions, potentially altering their biological activity.

    Medicine: It may be explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-isobutoxycyclopentane in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar compounds to 1-(Bromomethyl)-1-isobutoxycyclopentane include other bromomethyl-substituted cycloalkanes and isobutoxy-substituted cycloalkanes. For instance:

    1-(Bromomethyl)cyclopentane: Lacks the isobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Isobutoxycyclopentane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of both bromomethyl and isobutoxy groups, providing a balance of reactivity and steric effects that can be advantageous in specific synthetic applications.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylpropoxy)cyclopentane

InChI

InChI=1S/C10H19BrO/c1-9(2)7-12-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3

InChI Key

JRDPHKWWNYEXDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1(CCCC1)CBr

Origin of Product

United States

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